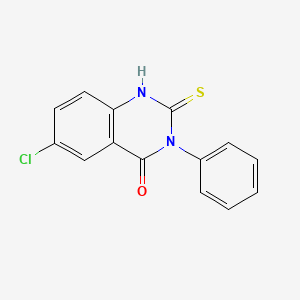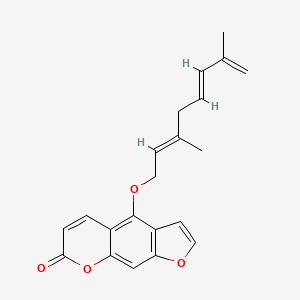
Anhydronotoptol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anhydronotoptol is a complex organic compound with the molecular formula C21H20O4 It is known for its unique structure, which includes a furochromenone core linked to a dimethyloctatrienyl group
Aplicaciones Científicas De Investigación
Anhydronotoptol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Anhydronotoptol, also known as 4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one or HY-N9896, is a potent nitric oxide inhibitory coumarin . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is nitric oxide (NO) . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes. It plays a significant role in vasodilation, neurotransmission, and immune response.
Mode of Action
This compound interacts with its target by inhibiting the production of nitric oxide. Specifically, it inhibits NO production in RAW 264.7 cells induced by lipopolysaccharides (LPS), with an IC50 value of 36.6 μM . This means that this compound can effectively reduce the amount of nitric oxide in these cells at this concentration.
Biochemical Pathways
The inhibition of nitric oxide production by this compound affects the nitric oxide synthases (NOS) pathway . This pathway is responsible for the production of nitric oxide, a critical signaling molecule in many physiological and pathological processes. By inhibiting this pathway, this compound can potentially influence various downstream effects related to nitric oxide signaling.
Result of Action
The primary result of this compound’s action is the reduction of nitric oxide production in cells . This can have various molecular and cellular effects, depending on the specific role of nitric oxide in those cells. For instance, in immune cells, reducing nitric oxide production can potentially affect the immune response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anhydronotoptol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a furochromenone derivative with a suitable dimethyloctatrienyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Anhydronotoptol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes .
Comparación Con Compuestos Similares
Similar Compounds
4-[(2E,5E)-7-Methoxy-3,7-dimethyl-octa-2,5-dienyloxy]-furo[3,2-g]chromen-7-one: This compound has a similar structure but with a methoxy group instead of a hydroxyl group.
Anhydro notoptol: Another structurally related compound with different functional groups.
Uniqueness
Anhydronotoptol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h4-5,7-10,12-13H,1,6,11H2,2-3H3/b5-4+,15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUVOLKWTCFJSX-YUQKSTFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)/C=C/C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What other coumarins have been found alongside anhydronotoptol in Notopterygium incisum?
A1: Research has identified several other coumarins in Notopterygium incisum along with this compound. These include:
- Notopterol: A structural relative of this compound, differing in the presence of a hydroxyl group. []
- Notoptol: Another related coumarin with a different double bond position in the side chain. []
- Ethylnotopterol XII: Characterized by an ethoxy group in its side chain. []
- Notoptolide (XIII): Features a more complex side chain with an ethoxy substituent. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
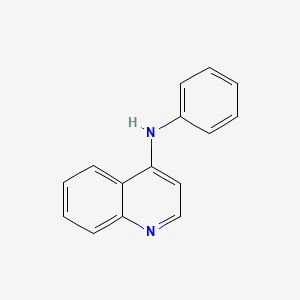
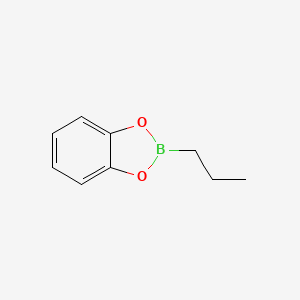

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)
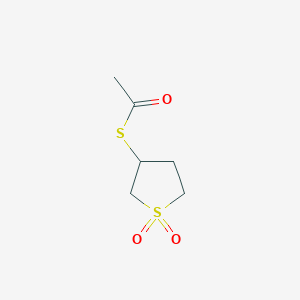
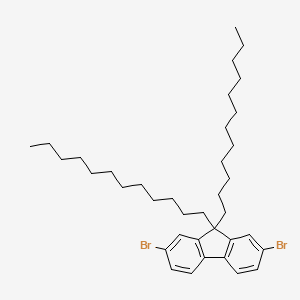
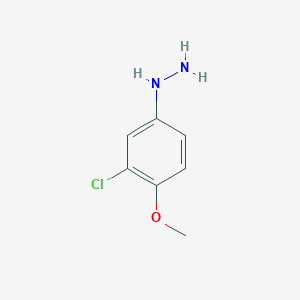
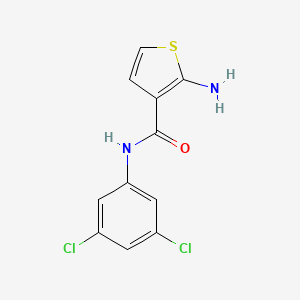
![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)
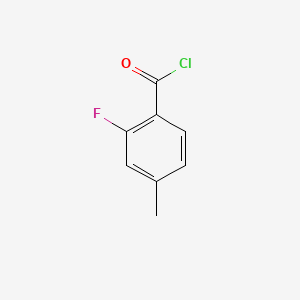
![Methyl 2-[4-(methoxyiminomethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate](/img/structure/B1353123.png)
![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)
